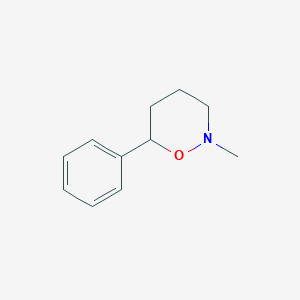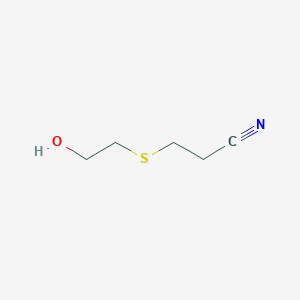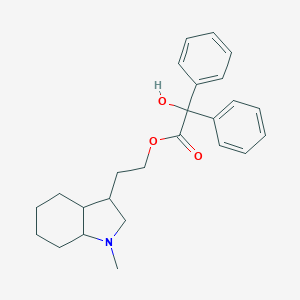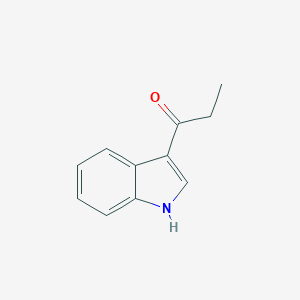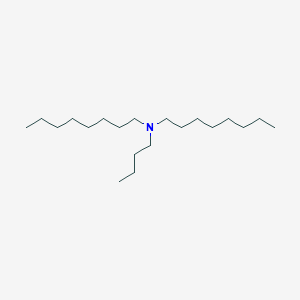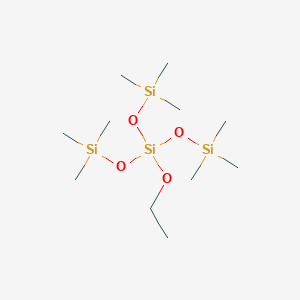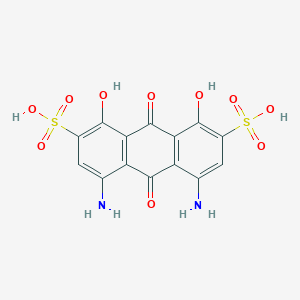
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid (commonly known as Alizarin Red S or ARS) is a synthetic dye that has been widely used in scientific research for over a century. It is a water-soluble compound that belongs to the anthraquinone family of dyes. ARS has been used in various fields of research, including biochemistry, cell biology, and histology, due to its ability to selectively stain calcium deposits in tissues.
Scientific Research Applications
ARS has been widely used in scientific research due to its ability to selectively stain calcium deposits in tissues. It has been used in various fields of research, including biochemistry, cell biology, and histology. ARS has been used to study bone formation, osteoporosis, and calcification of tissues. It has also been used to study the effects of calcium on cell signaling pathways and the role of calcium in various physiological processes.
Mechanism Of Action
ARS selectively stains calcium deposits in tissues by forming a complex with calcium ions. The dye binds to calcium ions in the tissue, producing a red color that can be visualized under a microscope. The mechanism of action of ARS is based on the ability of the dye to form a chelate complex with calcium ions, which results in a shift in the absorption spectrum of the dye.
Biochemical And Physiological Effects
ARS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of alkaline phosphatase, an enzyme involved in bone formation. ARS has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, ARS has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
ARS has several advantages for lab experiments. It is a relatively inexpensive dye that is easy to use and produces consistent results. ARS staining is also compatible with a variety of fixation methods and can be used to stain both frozen and paraffin-embedded tissue sections. However, there are also some limitations to the use of ARS. The dye has a relatively low sensitivity and specificity for calcium deposits, and it can also stain other substances, such as collagen and elastin.
Future Directions
There are several future directions for research on ARS. One area of research is the development of new methods for the detection of calcium deposits in tissues. Another area of research is the development of new applications for ARS, such as the detection of calcium deposits in living cells and tissues. Additionally, there is a need for further research on the biochemical and physiological effects of ARS, particularly in the context of its potential use as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
ARS can be synthesized through a multi-step process that involves the reaction of anthracene with nitric acid to produce 1,5-dinitroanthracene, which is then reduced to 1,5-diaminoanthracene. The resulting compound is then reacted with sulfuric acid and sodium nitrite to produce ARS.
properties
CAS RN |
17418-72-3 |
|---|---|
Product Name |
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid |
Molecular Formula |
C14H10N2O10S2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4,5-diamino-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)8-4(16)2-6(28(24,25)26)12(18)10(8)14(9)20/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
WKMGHKXPMKHFLG-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
Other CAS RN |
17418-72-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



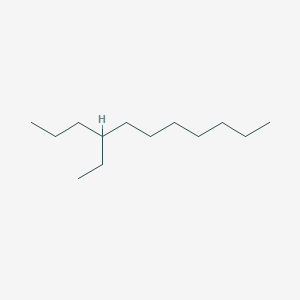

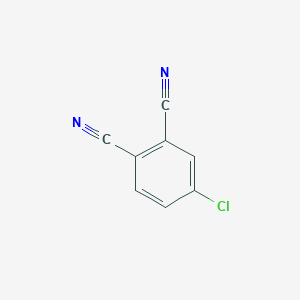
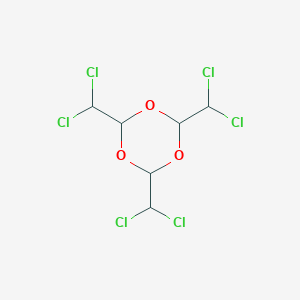
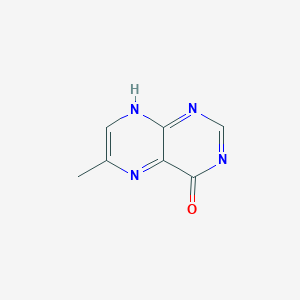
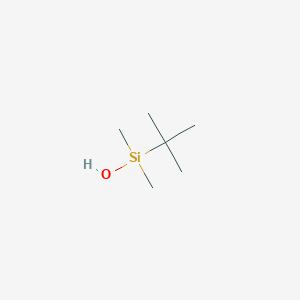
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
